Cas no 72956-44-6 (O-Desmethyl Carvedilol)

O-Desmethyl Carvedilol is a pharmacologically active metabolite of Carvedilol, a nonselective beta-adrenergic and alpha-1 adrenergic receptor blocker. This compound retains the vasodilatory and antioxidant properties of its parent molecule while exhibiting distinct pharmacokinetic characteristics. Its formation occurs via hepatic metabolism, primarily mediated by CYP2D6 enzymes. O-Desmethyl Carvedilol contributes to the overall therapeutic effects of Carvedilol, particularly in cardiovascular applications such as hypertension and heart failure management. The metabolite’s presence is significant in pharmacodynamic studies, as it may influence drug efficacy and safety profiles. Analytical standards of O-Desmethyl Carvedilol are valuable for metabolic research and bioequivalence assessments.
O-Desmethyl Carvedilol structure
O-Desmethyl Carvedilol structure
商品名:O-Desmethyl Carvedilol
CAS番号:72956-44-6
MF:C23H24N2O4
メガワット:392.44766
CID:568059

O-Desmethyl Carvedilol 化学的及び物理的性質

名前と識別子

    • Phenol,2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-
    • O-Desmethyl Carvedilol
    • 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
    • Demethylcarvedilol
    • Desmethylcarvedilol

計算された属性

  • せいみつぶんしりょう: 392.17400

じっけんとくせい

  • ゆうかいてん: 158-160°C
  • PSA: 86.74000
  • LogP: 3.82590

O-Desmethyl Carvedilol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D291475-2mg
O-Desmethyl Carvedilol
72956-44-6
2mg
$155.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-215606-5 mg
O-Desmethyl Carvedilol,
72956-44-6
5mg
¥2,407.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-500269-2.5mg
O-Desmethyl carvedilol-d5,
72956-44-6
2.5mg
¥2858.00 2023-09-05
1PlusChem
1P005Z9D-1mg
O-Desmethyl Carvedilol
72956-44-6 ≥90%
1mg
$111.00 2024-04-21
1PlusChem
1P005Z9D-10mg
O-Desmethyl Carvedilol
72956-44-6 ≥90%
10mg
$645.00 2024-04-21
A2B Chem LLC
AC78177-1mg
O-Desmethyl Carvedilol
72956-44-6 ≥90%
1mg
$61.00 2024-04-19
A2B Chem LLC
AC78177-5mg
O-Desmethyl Carvedilol
72956-44-6 ≥90%
5mg
$270.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-215606-5mg
O-Desmethyl Carvedilol,
72956-44-6
5mg
¥2407.00 2023-09-05
TRC
D291475-25mg
O-Desmethyl Carvedilol
72956-44-6
25mg
$ 960.00 2023-09-08
A2B Chem LLC
AC78177-10mg
O-Desmethyl Carvedilol
72956-44-6 ≥90%
10mg
$478.00 2024-04-19

O-Desmethyl Carvedilol 合成方法

O-Desmethyl Carvedilolに関する追加情報

Recent Advances in the Study of O-Desmethyl Carvedilol (CAS: 72956-44-6)

O-Desmethyl Carvedilol (CAS: 72956-44-6), a major active metabolite of the widely used beta-blocker carvedilol, has garnered increasing attention in recent years due to its unique pharmacological properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications.

Recent studies have elucidated the metabolic pathways of carvedilol, highlighting the significance of O-Desmethyl Carvedilol as a key intermediary. The compound is formed primarily through CYP2D6-mediated O-demethylation of carvedilol, and its plasma concentrations have been shown to correlate with the therapeutic effects observed in patients. Advanced analytical techniques, including LC-MS/MS, have enabled more precise quantification of this metabolite in biological matrices, facilitating better understanding of its role in carvedilol's overall efficacy.

Pharmacodynamic investigations reveal that O-Desmethyl Carvedilol retains significant β-adrenergic receptor blocking activity while demonstrating altered α1-adrenergic receptor affinity compared to its parent compound. This unique receptor profile may contribute to the differential therapeutic effects observed in various patient populations. Recent in vitro studies suggest that the metabolite may possess enhanced antioxidant properties, potentially offering additional cardiovascular protection beyond its hemodynamic effects.

Clinical research has focused on the interindividual variability in O-Desmethyl Carvedilol formation, particularly in relation to CYP2D6 polymorphisms. Population pharmacokinetic studies have identified significant differences in metabolite exposure among CYP2D6 poor metabolizers, intermediate metabolizers, and ultra-rapid metabolizers. These findings have important implications for personalized dosing strategies, especially in diverse patient populations receiving carvedilol therapy.

The therapeutic potential of O-Desmethyl Carvedilol as a standalone agent is currently under investigation. Preclinical studies in animal models of heart failure have demonstrated promising results, with the metabolite showing comparable or superior efficacy to carvedilol in certain parameters. These findings have spurred interest in developing O-Desmethyl Carvedilol as a novel therapeutic agent, potentially offering advantages in terms of reduced metabolic variability and more predictable pharmacokinetics.

Analytical chemistry advancements have enabled more comprehensive characterization of O-Desmethyl Carvedilol's physicochemical properties. Recent studies have determined its solubility profile across various pH conditions, stability characteristics, and crystal structure. These investigations are crucial for formulation development and quality control in potential future pharmaceutical applications.

Emerging research suggests potential applications of O-Desmethyl Carvedilol beyond cardiovascular medicine. Preliminary studies indicate possible neuroprotective effects in models of neurodegenerative diseases, possibly related to its antioxidant properties and ability to modulate cerebral blood flow. While these findings are promising, further research is needed to fully elucidate these potential therapeutic applications.

In conclusion, O-Desmethyl Carvedilol represents a pharmacologically active metabolite with distinct properties that may contribute significantly to the therapeutic effects of carvedilol. The growing body of research underscores the importance of considering metabolite profiles in drug development and clinical practice. Future studies should focus on further characterizing its pharmacological actions, exploring its standalone therapeutic potential, and investigating its role in personalized medicine approaches to carvedilol therapy.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD